Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Brand Name: Vulcanchem
CAS No.: 1402004-16-3
VCID: VC8238131
InChI: InChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3
SMILES: CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

CAS No.: 1402004-16-3

Cat. No.: VC8238131

Molecular Formula: C12H11N3O3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- - 1402004-16-3

Specification

CAS No. 1402004-16-3
Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
IUPAC Name 7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Standard InChI InChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3
Standard InChI Key OHSVUZLFGBAXDD-UHFFFAOYSA-N
SMILES CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O
Canonical SMILES CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)pyrido[2,1-c] oxazine-1,6-dione, reflects its complex bicyclic framework. Key structural elements include:

  • A pyrido[2,1-c] oxazine core, comprising a pyridine ring fused to an oxazine moiety.

  • 1,6-Dione groups at positions 1 and 6, contributing to electrophilic reactivity.

  • 3,4-Dihydro saturation, reducing aromaticity in the oxazine ring.

  • A 4-methylimidazol-1-yl substituent at position 7, introducing hydrogen-bonding and steric effects.

Table 1: Hypothesized Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₃
Molecular Weight296.27 g/mol
Key Functional GroupsDione, imidazole, oxazine

The imidazole substituent enhances solubility and potential bioactivity, as seen in analogous compounds targeting enzymatic pathways .

Synthetic Methodologies

Core Synthesis Strategies

The pyridooxazine scaffold is typically constructed via condensation reactions or ring-closing metathesis. For example, PubMed studies describe the synthesis of 3-phenyloctahydropyrido[2,1-c] oxazine derivatives starting from 2-piperidinemethanol and α-bromoacetophenone . Catalytic hydrogenolysis is employed to reduce intermediates, yielding saturated rings .

Table 2: Representative Reaction Conditions for Pyridooxazine Synthesis

StepReagents/ConditionsYieldReference
Cyclizationα-Bromoacetophenone, reflux65%
HydrogenolysisH₂, Pd/C, ethanol78%
Imidazole Substitution4-Methylimidazole, K₂CO₃, DMFN/AInferred

Functionalization at Position 7

Introducing the 4-methylimidazole group likely involves N-alkylation or Ullmann-type coupling. A PMC study highlights the use of bismuth oxide catalysts for regioselective substitutions in pyridooxazines . For instance, 4-nitrobenzyl bromide reacts with oxazine precursors in DMF at 80°C to form N-substituted derivatives .

Reactivity and Chemical Transformations

Tautomerism and Ring-Opening

The dione groups facilitate aldehyde-lactol tautomerism, altering reactivity under acidic or basic conditions . Ring-opening transformations with ammonium acetate yield polycyclic pyridones, as demonstrated in PMC studies :

OxazinoneNH₄OAc/MeOHPyridone derivative(75% yield)[4]\text{Oxazinone} \xrightarrow{\text{NH₄OAc/MeOH}} \text{Pyridone derivative} \quad (75\% \text{ yield})[4]

Reduction and Oxidation

Sodium borohydride selectively reduces lactam moieties in pyridooxazines to dihydroxy intermediates, which are critical for further functionalization . Conversely, oxidation of the dihydro moiety could regenerate aromaticity, though this remains unexplored for the target compound.

CompoundActivity (IC₅₀)Target
4-Nitrobenzyl-pyridooxazine2.1 μMNF-κB pathway
3-PhenylpyridooxazineN/ACNS receptors
Target compoundHypotheticalKinase inhibition

Industrial and Research Applications

Medicinal Chemistry

The compound’s scaffold serves as a versatile building block for drug discovery. Its dione groups enable covalent interactions with catalytic lysines or serines in enzymes, while the imidazole ring enhances solubility and target engagement.

Material Science

Pyridooxazine derivatives are explored as fluorescent probes due to their rigid, conjugated structures . The 4-methylimidazole group could fine-tune electronic properties for optoelectronic applications.

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